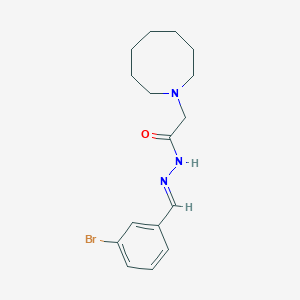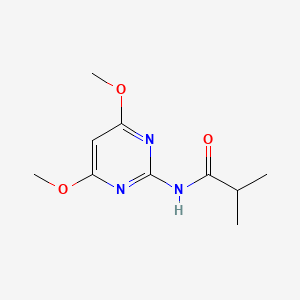
2,6-dimethylphenyl 4-methoxybenzoate
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to 2,6-dimethylphenyl 4-methoxybenzoate often involves cycloaddition reactions, where cyclic compounds are formed by the sequential addition of atoms to existing molecules. For instance, a one-pot synthesis method for related compounds like 6-alkylsalicylates and 2,5-dialkylresorcinols has been developed, highlighting the efficiency of such synthetic approaches in producing complex organic molecules (Kanakam et al., 1989).
Molecular Structure Analysis
The molecular structure of related compounds often features intricate arrangements of atoms, contributing to their unique properties. For example, the structure of certain imidazole dicarboxylate-based lanthanide frameworks shows a three-dimensional solid-state framework, influenced by the arrangement of atoms and bonds within the molecule (Shi et al., 2015).
Chemical Reactions and Properties
Chemical reactions involving compounds like this compound often exhibit selectivity and specificity, leading to various products depending on the reaction conditions. For instance, thermolysis reactions can lead to complex products through a cascade of carbene and other reactions, demonstrating the intricate nature of organic chemical reactions (Kassam & Warkentin, 1994).
Physical Properties Analysis
The physical properties of such compounds, including their crystalline forms and emission behaviors, can be influenced by their molecular structure and the presence of specific functional groups. For example, polymorphism-dependent emission has been observed in certain compounds, where different crystalline forms exhibit varying emission properties (Gu et al., 2012).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, are crucial in understanding the behavior of compounds like this compound under different conditions. Highly chemoselective reactions have been reported, highlighting the ability to selectively modify specific functional groups without affecting others, which is essential for the targeted synthesis of complex molecules (Selva & Tundo, 2006).
Scientific Research Applications
Chemical Structure and Synthesis : A study by Balgir, Mander, and Mander (1973) focused on the structural revision of melicope extractives, involving compounds related to 2,6-dimethylphenyl 4-methoxybenzoate. This work highlights the significance of these compounds in the field of organic chemistry and natural product synthesis (Balgir, Mander, & Mander, 1973).
Materials Science and Polymer Chemistry : Jerussi (1971) explored the thermal and photochemical oxidation of 2,6-dimethylphenyl phenyl ether, a model for poly(2,6-dimethyl-1,4-phenylene oxide). This research is vital for understanding the stability and degradation of polymers based on similar chemical structures (Jerussi, 1971).
Catalysis and Chemical Reactions : A bioinspired dicopper complex was studied by Prokofieva et al. (2008) for its ability to catalyze benzylic para-C-H activation, producing compounds like 4-methoxymethyl-2,6-dimethylphenol. This research is significant for catalysis and synthetic chemistry (Prokofieva, Prikhod'ko, Dechert, & Meyer, 2008).
Physical Chemistry and Radical Chemistry : The study by Steenken, O'Neill, and Schulte‐Frohlinde (1977) on the formation of radical zwitterions from methoxylated benzoic acids, including 2,4,6-dimethoxybenzoic acid, provides insights into the electron transfer processes and radical chemistry relevant to these compounds (Steenken, O'Neill, & Schulte‐Frohlinde, 1977).
Luminescence Sensing : Shi et al. (2015) developed novel lanthanide(III)-organic frameworks based on dimethylphenyl imidazole dicarboxylate, which exhibit luminescence sensing capabilities for benzaldehyde-based derivatives. This study is significant for the development of advanced sensing materials (Shi, Zhong, Guo, & Li, 2015).
properties
IUPAC Name |
(2,6-dimethylphenyl) 4-methoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3/c1-11-5-4-6-12(2)15(11)19-16(17)13-7-9-14(18-3)10-8-13/h4-10H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPCHJCRCGXQEFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OC(=O)C2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[4-(4-pentanoyl-1-piperazinyl)-2-pyrimidinyl]morpholine](/img/structure/B5610707.png)
![{[5-(2-chlorophenyl)-2-furyl]methyl}(3-pyridinylmethyl)amine hydrochloride](/img/structure/B5610715.png)


![5-ethyl-2,3-dimethyl-7-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}pyrazolo[1,5-a]pyrimidine](/img/structure/B5610732.png)
![rel-(3aR,6aR)-N-(2,1,3-benzoxadiazol-5-ylmethyl)-2-cyclopentylhexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxamide dihydrochloride](/img/structure/B5610748.png)
![2,6-difluoro-N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]benzenesulfonamide](/img/structure/B5610749.png)
![(3aS*,7aR*)-5-methyl-2-[(2-methyl-1H-benzimidazol-1-yl)acetyl]octahydro-3aH-pyrrolo[3,4-c]pyridine-3a-carboxylic acid](/img/structure/B5610759.png)


![2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B5610777.png)
![N,N-dimethyl-2-{(1S*,5R*)-6-[3-(1H-1,2,4-triazol-1-yl)propanoyl]-3,6-diazabicyclo[3.2.2]non-3-yl}acetamide](/img/structure/B5610786.png)
![(4aS*,7aR*)-1-(3-chloro-4-methylbenzoyl)-4-(cyclopropylmethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5610806.png)
![(3S*,4R*)-1-[(1-ethyl-3-methyl-1H-pyrazol-5-yl)carbonyl]-4-(2-methoxyphenyl)pyrrolidine-3-carboxylic acid](/img/structure/B5610808.png)